molecular formula C6H5ClO2S B6203753 4-chloro-2-methylthiophene-3-carboxylic acid CAS No. 49814-46-2

4-chloro-2-methylthiophene-3-carboxylic acid

Cat. No.: B6203753
CAS No.: 49814-46-2
M. Wt: 176.6
InChI Key:
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Description

4-chloro-2-methylthiophene-3-carboxylic acid is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-methylthiophene-3-carboxylic acid typically involves the chlorination of 2-methylthiophene followed by carboxylation. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position of the thiophene ring . The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-methylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-2-methylthiophene-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2-methylthiophene-3-carboxylic acid varies depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The sulfur atom in the thiophene ring can also participate in various biochemical pathways, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-methylthiophene-3-carboxylic acid
  • 3-chloro-4-methylthiophene-2-carboxylic acid
  • 4-chloro-2-methylthiophene-3-carboxylic acid

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both a chlorine atom and a carboxylic acid group on the thiophene ring provides distinct chemical properties that can be leveraged in various applications .

Properties

CAS No.

49814-46-2

Molecular Formula

C6H5ClO2S

Molecular Weight

176.6

Purity

95

Origin of Product

United States

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